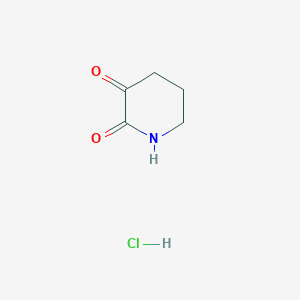
2,3-Piperidinedione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Piperidinedione hydrochloride is a chemical compound with the molecular formula C5H8ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Piperidinedione hydrochloride typically involves the cyclization of suitable precursors. One common method involves the use of L-Glutamine as a starting material. The process includes the following steps :
Protection: L-Glutamine is protected in an alkaline medium to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyl diimidazole, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The cyclized product is deprotected in an acidic medium, followed by the addition of hydrochloric acid to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process is designed to be cost-effective and efficient, often involving mild reaction conditions and avoiding high-pressure hydrogenation .
化学反応の分析
Types of Reactions
2,3-Piperidinedione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
2,3-Piperidinedione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Piperidinedione hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses .
類似化合物との比較
2,3-Piperidinedione hydrochloride can be compared with other similar compounds, such as:
2-Piperidinone: Shares a similar piperidine skeleton but lacks the additional functional groups present in this compound.
3-Piperidinone: Another derivative with a different substitution pattern on the piperidine ring.
4-Piperidinone: Similar to this compound but with substitutions at different positions on the ring.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C5H8ClNO2 |
|---|---|
分子量 |
149.57 g/mol |
IUPAC名 |
piperidine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3H2,(H,6,8);1H |
InChIキー |
HLXAZIJICPSNGT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(=O)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)

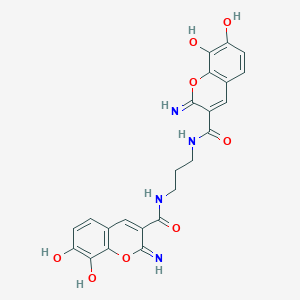
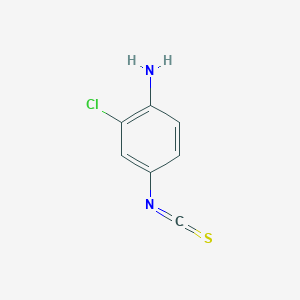
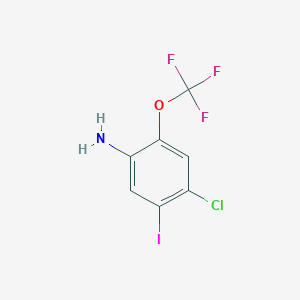

![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)

![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)
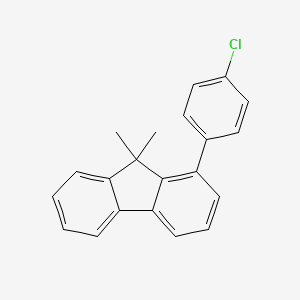
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
